

Spectroscopic Data of Eupaglehnin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eupaglehnin C**, a sesquiterpenoid isolated from Eupatorium glehnii. The information presented herein is essential for the structural elucidation, characterization, and further development of this natural product.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The data for **Eupaglehnin C** was obtained using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	443.1944	443.1945	C22H30O7Na

Table 1: High-Resolution Mass Spectrometry Data for **Eupaglehnin C**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural backbone and stereochemistry of **Eupaglehnin C** were elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR



data were acquired in deuterated chloroform (CDCl₃) at 500 MHz and 125 MHz, respectively.

¹³C NMR Spectroscopic Data

Position	Chemical Shift (δc)
1	134.1
2	126.9
3	37.8
4	48.9
5	141.2
6	75.1
7	50.1
8	81.1
9	41.2
10	139.9
11	120.8
12	170.5
13	12.8
14	16.2
15	20.9
1'	166.8
2'	128.7
3'	143.6
4'	20.4
5'	15.9
OAc	170.1, 21.0



Table 2: 13C NMR Spectroscopic Data for Eupaglehnin C (125 MHz, CDCl3).

1H NMR Spectroscopic Data

Position Chemical Shift (δH), Multiplic	
2	5.40, d (10.0)
3α	2.25, m
3β	2.10, m
6	5.15, t (9.0)
8	5.35, d (9.0)
9α	2.60, m
9β	2.40, m
13	1.85, s
14	1.55, s
15	1.90, s
3'	6.90, q (7.0)
4'	1.95, d (7.0)
5'	1.80, s
OAc	2.05, s

Table 3: ¹H NMR Spectroscopic Data for **Eupaglehnin C** (500 MHz, CDCl₃).

Experimental ProtocolsIsolation of Eupaglehnin C

The aerial parts of Eupatorium glehnii were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to a series of chromatographic separations, including silica gel column



chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure **Eupaglehnin C**.

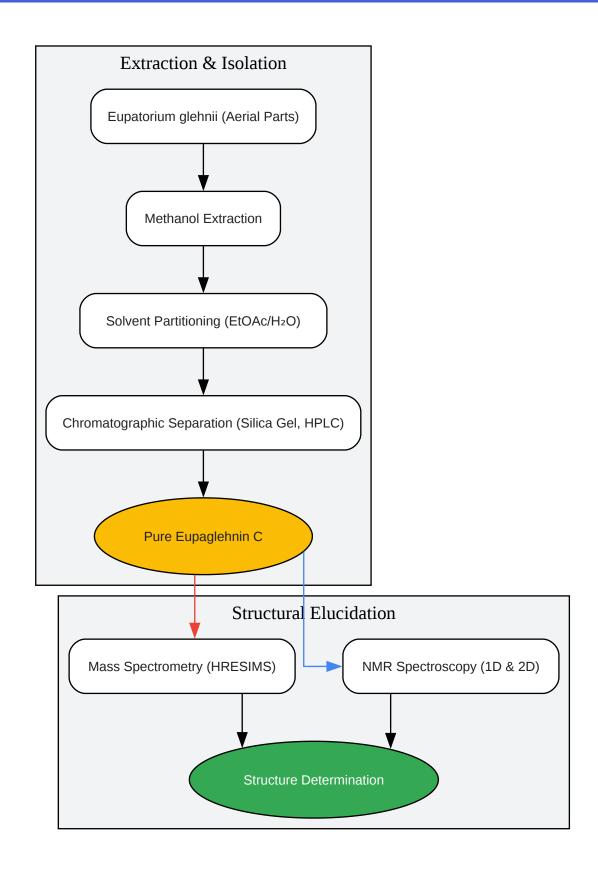
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE 500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.16) as an internal standard.
- Mass Spectrometry: High-resolution ESI-MS was performed on a Thermo Fisher Scientific
 Orbitrap Fusion Lumos mass spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of natural products like **Eupaglehnin C**.





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Caption: Workflow for the isolation and spectroscopic analysis of **Eupaglehnin C**.



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